molecular formula C15H17NO3 B1204553 Ilepcimide CAS No. 82857-82-7

Ilepcimide

Cat. No.: B1204553
CAS No.: 82857-82-7
M. Wt: 259.30 g/mol
InChI Key: BLPUOQGPBJPXRL-FNORWQNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ilepcimide is synthesized by reacting a pepper acrylic ester compound with piperidines under the effect of a catalyst . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to scale up the reaction while maintaining efficiency and cost-effectiveness. This includes using high-dissolving-rate compositions and preparation methods to improve bioavailability and absorption .

Chemical Reactions Analysis

Types of Reactions

Ilepcimide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different piperidine derivatives.

Scientific Research Applications

Ilepcimide has a wide range of scientific research applications:

Mechanism of Action

Ilepcimide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Ilepcimide is structurally similar to piperine, the main compound in black pepper. Both compounds exhibit antiepileptic effects, but this compound has been shown to have additional benefits, such as enhancing the bioavailability of curcumin . Other similar compounds include:

This compound’s unique combination of neuroprotective, anti-inflammatory, and serotonergic activities makes it a valuable compound for various therapeutic applications.

Properties

CAS No.

82857-82-7

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+

InChI Key

BLPUOQGPBJPXRL-FNORWQNLSA-N

SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Key on ui other cas no.

23434-86-8

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3,4-methylenedioxycinnamylpiperidine
antiepilepserine
antiepilepsirine
antiepilepsirinum
ilepcimide
ilepcimide, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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